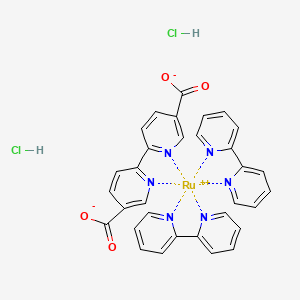
6-(5-carboxylatopyridin-2-yl)pyridine-3-carboxylate;2-pyridin-2-ylpyridine;ruthenium(2+);dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-carboxylatopyridin-2-yl)pyridine-3-carboxylate;2-pyridin-2-ylpyridine;ruthenium(2+);dihydrochloride is a complex compound that features a ruthenium center coordinated with pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-carboxylatopyridin-2-yl)pyridine-3-carboxylate;2-pyridin-2-ylpyridine;ruthenium(2+);dihydrochloride typically involves the coordination of ruthenium with pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can occur, particularly in the presence of reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions are common, where the pyridine ligands can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen.
Reduction: Sodium borohydride, hydrazine.
Substitution: Various ligands such as phosphines, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium oxides, while substitution reactions can produce a variety of ruthenium complexes with different ligands .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions. Its unique coordination environment allows for selective and efficient catalysis .
Biology
In biological research, ruthenium complexes are studied for their potential as anticancer agents. The ability of these compounds to interact with DNA and proteins makes them promising candidates for drug development .
Medicine
Medicinal applications include the development of ruthenium-based drugs for cancer therapy. These compounds can induce apoptosis in cancer cells through various mechanisms .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including sensors and electronic devices. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 6-(5-carboxylatopyridin-2-yl)pyridine-3-carboxylate;2-pyridin-2-ylpyridine;ruthenium(2+);dihydrochloride involves the interaction of the ruthenium center with molecular targets such as DNA and proteins. The coordination of ruthenium with these targets can disrupt their normal function, leading to cellular effects such as apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C32H24Cl2N6O4Ru |
|---|---|
Molecular Weight |
728.5 g/mol |
IUPAC Name |
6-(5-carboxylatopyridin-2-yl)pyridine-3-carboxylate;2-pyridin-2-ylpyridine;ruthenium(2+);dihydrochloride |
InChI |
InChI=1S/C12H8N2O4.2C10H8N2.2ClH.Ru/c15-11(16)7-1-3-9(13-5-7)10-4-2-8(6-14-10)12(17)18;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-6H,(H,15,16)(H,17,18);2*1-8H;2*1H;/q;;;;;+2/p-2 |
InChI Key |
NHTZGFPRFUFMJE-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=NC=C1C(=O)[O-])C2=NC=C(C=C2)C(=O)[O-].Cl.Cl.[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


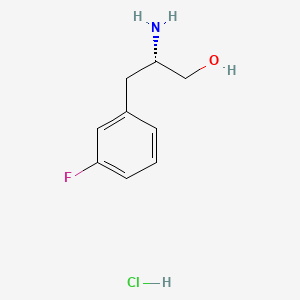

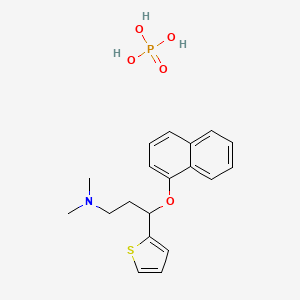
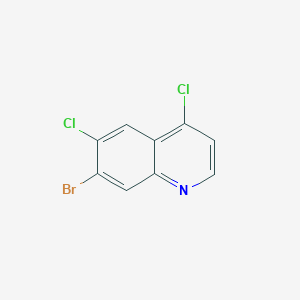
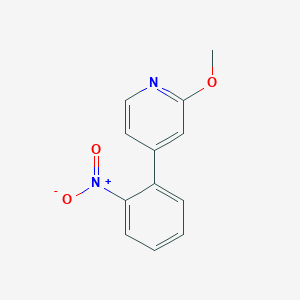

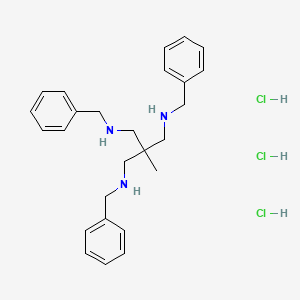
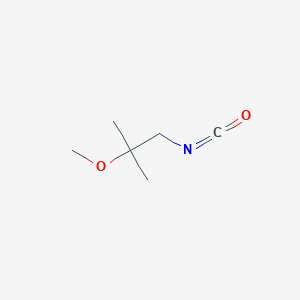
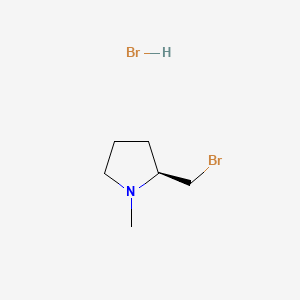
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine](/img/structure/B13645302.png)
![(3R)-3-[(2-fluorophenyl)methoxy]piperidinehydrochloride](/img/structure/B13645312.png)
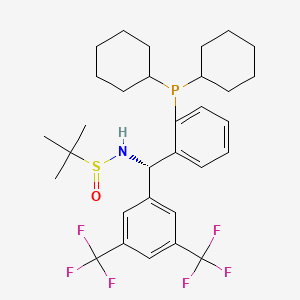
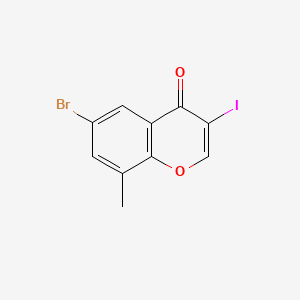
![2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B13645334.png)
